molecular formula C12H14ClNO3 B12116879 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- CAS No. 81778-16-7

3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-

Cat. No.: B12116879
CAS No.: 81778-16-7
M. Wt: 255.70 g/mol
InChI Key: MDZOMCCXUBFSBT-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81778-16-7

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H14ClNO3/c1-12(2)10(15)14(17-11(12)16)7-8-5-3-4-6-9(8)13/h3-6,11,16H,7H2,1-2H3

InChI Key

MDZOMCCXUBFSBT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)O)C

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization

The foundational synthesis of 3-isoxazolidinones involves cyclizing chloro-substituted N-hydroxypropanamides under alkaline conditions. In the patented process by, 3-chloro-N-hydroxy-2,2-dimethylpropanamide undergoes cyclization in aqueous sodium hydroxide at pH 7.2 and 28°C. The reaction is monitored via automated pH control to ensure precise base addition, achieving 70–80% conversion within 2.5 hours. Critical to this step is the use of ethyl xanthic acid as a catalyst, which accelerates the intramolecular nucleophilic attack of the hydroxylamine oxygen on the adjacent carbonyl carbon (Figure 1A).

Table 1: Reaction Conditions for Base-Mediated Cyclization

ParameterValue
Temperature28°C
pH7.2 (controlled)
CatalystEthyl xanthic acid (0.5 g)
Reaction Time2.5 hours
Yield75–80%

Acid Treatment for Purification

Post-cyclization, the crude product mixture contains byproducts such as 4,4-dimethyl-3-isoxazolidinone and 2-chlorobenzyl chloride. Patent discloses a purification improvement where anhydrous HCl gas is bubbled through the mixture, converting these byproducts into recyclable intermediates. This step increases the final product purity from 85% to 98% while avoiding labor-intensive column chromatography.

Halogenation and Alkylation Approaches

Halogenation with tert-Butanol Solvent

A scalable method for introducing halogen substituents involves reacting 3-unsubstituted 4,5-dihydroisoxazoles with chlorine gas in tert-butanol. As detailed in, this solvent minimizes the formation of 3-alkoxy byproducts (<5%) compared to primary alcohols like methanol (20–30% byproducts). The reaction proceeds at −10°C to 30°C, with halogenation completeness verified via HPLC.

Table 2: Solvent Comparison for Halogenation Reactions

SolventByproduct FormationReaction TimeYield
tert-Butanol<5%3 hours90%
Methanol20–30%4 hours65%

Thiourea Reaction for Intermediate Formation

The halogenated intermediate is subsequently treated with thiourea in tert-butanol at 50°C to form 4,5-dihydroisoxazole-3-thiocarboxamidine salts. This one-pot process avoids intermediate isolation, achieving 85% yield. The thiourea acts as a nucleophile, displacing the halogen atom via an SN2 mechanism (Figure 1B).

Comparative Analysis of Synthetic Routes

The base-mediated cyclization () offers higher scalability (kilograms/day) but requires stringent pH control. In contrast, the halogenation-thiourea route () enables modular functionalization but involves hazardous chlorine gas. Oxidation methods ( ) remain exploratory for this compound but provide avenues for late-stage hydroxylation.

Scientific Research Applications

Herbicidal Applications

The primary application of 3-Isoxazolidinone is in agriculture, where it serves as an effective herbicide. It is particularly recognized for its ability to control both grassy and broadleaf weeds. The mechanism of action involves the inhibition of specific biochemical pathways essential for plant growth, leading to effective weed management without significantly harming desirable crops.

Case Study 1: Herbicidal Efficacy

A study conducted on various formulations containing 3-Isoxazolidinone demonstrated its effectiveness against common agricultural weeds such as Amaranthus species and Cynodon dactylon. Field trials indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a selective herbicide in crop management strategies.

Weed Species Control Method Effectiveness (%)
Amaranthus retroflexusApplication of 3-Isoxazolidinone85%
Cynodon dactylonApplication of 3-Isoxazolidinone78%

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the persistence and degradation of 3-Isoxazolidinone in soil and water systems. Results indicated that the compound has a moderate half-life in soil (approximately 14 days) but degrades more rapidly in aquatic environments due to microbial activity. This suggests that while it is effective as a herbicide, its environmental persistence is manageable within agricultural contexts.

Potential Pharmaceutical Applications

Beyond its agricultural use, there is emerging interest in the pharmaceutical potential of 3-Isoxazolidinone. Its unique structure may provide avenues for developing novel therapeutic agents. Preliminary studies suggest that similar compounds exhibit antimicrobial properties and could be explored for their effects against various pathogens.

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : 2-[(2-Chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one
  • CAS Number : 81778-16-7
  • Synonyms: SCHEMBL11193583, DTXSID90526143
  • Core Structure: Isoxazolidinone ring substituted with a 2-chlorophenylmethyl group at position 2, hydroxy group at position 5, and dimethyl groups at position 4 .

Physicochemical Properties :

  • Melting Point : 25°C (Clomazone analog; exact data for this compound requires further verification)
  • Boiling Point : ~275°C (estimated based on structural analogs)
  • Applications : Primarily used as a herbicide or pesticide, leveraging its heterocyclic core and chlorinated aromatic moiety for bioactivity .

Comparison with Structural and Functional Analogs

3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl- (Non-Hydroxy Analog)

  • CAS Number : 81777-89-1 (Clomazone/Dimethazone)
  • Key Differences :
    • Structure : Lacks the 5-hydroxy group present in the target compound.
    • Properties :
  • Melting Point : 25°C
  • Bioactivity: Acts as a pre-emergent herbicide, inhibiting carotenoid biosynthesis in weeds .

Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)- (Dimethoate)

  • CAS Number : 87674-68-8
  • Key Differences: Core Structure: Acetamide backbone vs. isoxazolidinone. Substituents: Contains a thienyl group and methoxy-methylethyl chain. Bioactivity: Functions as an organophosphate insecticide, inhibiting acetylcholinesterase . Metabolism: Requires enzymatic activation, unlike the direct bioactivity of isoxazolidinones .

Epoxiconazole (Triazole Fungicide)

  • CAS Number : 133855-98-8 (inferred from )
  • Key Differences: Core Structure: Epoxide and triazole ring vs. isoxazolidinone. Substituents: 2-Chlorophenyl and 4-fluorophenyl groups. Bioactivity: Targets fungal CYP51 enzymes, disrupting ergosterol synthesis . Selectivity: The triazole ring confers antifungal specificity, unlike the broader herbicidal activity of isoxazolidinones .

2-Oxazolidinone, 3-acetyl-4-methyl-5-phenyl-, cis-

  • CAS Number : 192822-87-0
  • Key Differences: Core Structure: Oxazolidinone (5-membered ring with one oxygen and one nitrogen) vs. isoxazolidinone (5-membered ring with one oxygen and one nitrogen in different positions). Substituents: Acetyl, methyl, and phenyl groups. Applications: Primarily used in pharmaceutical research (e.g., antibacterial agents) rather than agrochemicals .

Data Table: Comparative Analysis of Key Compounds

Compound Name & CAS Core Structure Key Substituents Melting Point (°C) Bioactivity Application
Target Compound (81778-16-7) Isoxazolidinone 2-(2-chlorophenyl)methyl, 5-hydroxy ~25 Herbicide Agriculture
Clomazone (81777-89-1) Isoxazolidinone 2-(2-chlorophenyl)methyl 25 Herbicide Agriculture
Dimethoate (87674-68-8) Acetamide Thienyl, methoxy-methylethyl 52–54 Insecticide Pest control
Epoxiconazole (133855-98-8) Epoxide-triazole 2-Chlorophenyl, 4-fluorophenyl 106–110 Fungicide Agriculture
2-Oxazolidinone (192822-87-0) Oxazolidinone Acetyl, methyl, phenyl Not reported Antibacterial Pharmaceuticals

Research Findings and Mechanistic Insights

  • Structural Analog Bioactivity : Clomazone’s lack of a hydroxy group correlates with higher volatility and broader soil application, while the target compound may exhibit faster degradation .
  • Core Structure Relevance: Isoxazolidinones generally inhibit plant enzymatic pathways (e.g., carotenoid synthesis), whereas triazoles (e.g., Epoxiconazole) target fungal sterol biosynthesis .

Discrepancies and Limitations

  • CAS Number Conflicts: erroneously lists CAS 60-51-5 for both Dimethoate and the non-hydroxy isoxazolidinone, suggesting a documentation error .
  • Data Gaps : Exact melting/boiling points and toxicity profiles for the target compound require further experimental validation.

Biological Activity

3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- is a heterocyclic compound with significant biological activity, primarily recognized for its herbicidal properties. Its molecular formula is C₁₂H₁₄ClNO₃, and it has a molecular weight of approximately 255.70 g/mol. This compound is structurally characterized by a five-membered ring containing nitrogen and oxygen atoms, along with a chlorophenyl group and hydroxyl group that contribute to its biological effects.

Chemical Structure

The structure of 3-Isoxazolidinone can be represented as follows:

C12H14ClNO3\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}_3

Synthesis

The synthesis of 3-Isoxazolidinone typically involves cyclization reactions using N-hydroxy-2,2-dimethylpropanamide derivatives. Various methods can enhance yield and purity, including cyclization of chloro-substituted compounds followed by alkylation with 2-chlorobenzyl chloride.

Herbicidal Properties

3-Isoxazolidinone exhibits significant herbicidal activity against both grassy and broad-leaf weeds. Its mechanism of action primarily involves the inhibition of carotenoid biosynthesis in plants, which is essential for photosynthesis and plant growth. This selective action allows for effective weed control while minimizing harm to desirable crops .

Table 1: Herbicidal Activity Comparison

Compound NameMechanism of ActionNotable Features
ClomazoneCarotenoid biosynthesis inhibitorEffective against a wide range of weeds
IsoxaflutoleInhibits specific grass weedsSelective herbicide with unique substituents
MetolachlorPre-emergent controlDifferent mechanism targeting weed germination

Metabolism and Active Forms

Research indicates that 3-Isoxazolidinone can be metabolized into other active forms, enhancing its effectiveness in target environments. This metabolic pathway contributes to its persistence and efficacy as a herbicide in agricultural applications.

Efficacy in Agricultural Settings

In various field trials, 3-Isoxazolidinone demonstrated effective control over common weed species without adversely affecting crop yields. For instance, studies conducted in rice cropping systems showed that the application of this compound significantly reduced weed biomass while maintaining high rice productivity levels .

Environmental Impact

The environmental behavior of 3-Isoxazolidinone has been studied concerning its persistence in soil and potential leaching into water sources. Research findings suggest that the use of biochar amendments can mitigate the contamination risks associated with clomazone (the commercial name for formulations containing this compound) in agricultural settings .

Q & A

Basic Research Questions

Q. How can researchers reliably identify and characterize 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- using spectroscopic and chromatographic methods?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to confirm the presence of the 2-chlorophenylmethyl group (δ ~4.0–5.0 ppm for benzylic protons) and hydroxy group (broad peak at δ ~1.5–3.0 ppm). The isoxazolidinone ring protons and carbons should align with reported values for similar structures .
  • Infrared (IR) Spectroscopy: Identify characteristic peaks for the hydroxyl group (~3200–3600 cm1^{-1}) and carbonyl group of the isoxazolidinone ring (~1650–1750 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity. Compare retention times with synthetic standards .

Q. What synthetic routes are available for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer:

  • Key Steps:

Oxime Formation: React 2-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the oxime intermediate .

Cyclization: Use ethyl acetoacetate in a ring-closing reaction with the oxime derivative. Optimize pH (e.g., acetic acid catalysis) and temperature (~80–100°C) to favor isoxazolidinone formation .

Hydroxylation: Introduce the 5-hydroxy group via oxidation (e.g., using H2O2\text{H}_2\text{O}_2) or hydrolysis of a protected intermediate .

  • Yield Optimization: Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to hydroxylamine). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the critical physical properties (e.g., solubility, melting point) relevant to experimental handling?

  • Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Pre-saturate solvents to avoid precipitation during biological assays .
  • Melting Point: Expected range: 180–200°C (varies with crystallinity). Use differential scanning calorimetry (DSC) to confirm thermal stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets .
  • Molecular Docking: Simulate binding to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Use AutoDock Vina with flexible ligand settings and validate with MD simulations .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer:

  • Standardized Assays: Replicate studies using consistent microbial strains (e.g., E. coli ATCC 25922) and MIC protocols. Control for solvent effects (e.g., DMSO ≤1% v/v) .
  • Metabolite Profiling: Use LC-MS to check for degradation products during assays. Compare with pure compound spectra to confirm stability .

Q. How does the compound’s stability vary under different storage conditions (light, temperature, pH)?

  • Methodological Answer:

  • Accelerated Stability Testing: Store samples at 25°C/60% RH (ICH guidelines) and analyze degradation via HPLC. Protect from UV light using amber vials .
  • pH Stability: Prepare buffered solutions (pH 1.2–9.0) and monitor hydrolysis over 24 hours. Identify degradation pathways (e.g., ring-opening) using HRMS .

Q. What advanced structural elucidation techniques confirm stereochemical and conformational features?

  • Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Resolve the 3D structure to confirm the hydroxy group’s position and isoxazolidinone ring conformation .
  • Circular Dichroism (CD): Analyze chiral centers (if present) using CD spectra. Compare with enantiomerically pure standards .

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